2-(3,4-DIETHOXYBENZYL)-5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE
Description
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Properties
IUPAC Name |
2-[(3,4-diethoxyphenyl)methyl]-5-(4-methylsulfonylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-26-17-11-6-14(12-18(17)27-5-2)13-23-21-19(20-22-23)15-7-9-16(10-8-15)28(3,24)25/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZZRRXAKVBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzyl chloride, is reacted with sodium azide to form 3,4-diethoxybenzyl azide.
Cyclization: The benzyl azide is then subjected to cyclization under acidic conditions to form the tetrazole ring.
Substitution: The tetrazole intermediate is reacted with 4-(methylsulfonyl)phenylboronic acid under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted tetrazoles.
Scientific Research Applications
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)benzimidazoles: These compounds also exhibit anti-inflammatory properties and are used as selective cyclooxygenase-2 inhibitors.
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one: This compound is a potent cyclooxygenase-2 inhibitor with high selectivity.
Uniqueness
2-(3,4-Diethoxybenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of diethoxybenzyl and methylsulfonylphenyl groups further enhances its pharmacological potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
